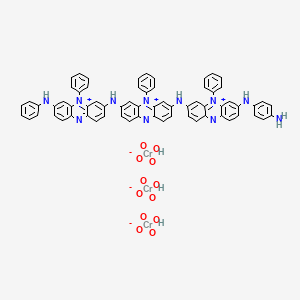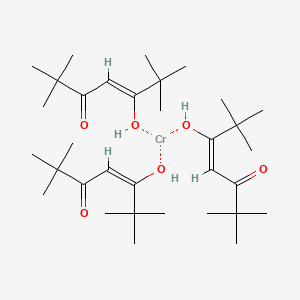
クロム(III) トリス(2,2,6,6-テトラメチル-3,5-ヘプタンジオナート)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chromium Tris(2,2,6,6-Tetramethyl-3,5-Heptanedionate), also known as Cr(TMHD)3, is a chemical compound with the molecular formula Cr(OCC(CH3)3CHCOC(CH3)3)3 . It has a molecular weight of 601.80 .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, it’s known that 2,2,6,6-Tetramethyl-3,5-heptanedione is a bidentate ligand used in the synthesis of stable complexes with metal ions .Molecular Structure Analysis
The molecular structure of Chromium Tris(2,2,6,6-Tetramethyl-3,5-Heptanedionate) is represented by the SMILES stringCC(C)(C)C(=O)\\C=C(\\OCrC(C)(C)C)C(C)(C)C)O\\C(=C/C(=O)C(C)(C)C)C(C)(C)C)C(C)(C)C . The InChI key is RFPUUUFELQVSDA-GECNZSFWSA-K . Physical And Chemical Properties Analysis
Chromium Tris(2,2,6,6-Tetramethyl-3,5-Heptanedionate) is a solid with a melting point of 228-233 °C (lit.) . It has a molecular weight of 601.80 .科学的研究の応用
溶液および蒸気相堆積前駆体
クロム(III) トリス(2,2,6,6-テトラメチル-3,5-ヘプタンジオナート)は、溶液および蒸気相堆積の前駆体として使用されます 。このプロセスは、電子機器や材料科学など、さまざまな業界で薄膜やコーティングを製造する際に一般的に使用されます。
化学反応の触媒
トリス(2,2,6,6-テトラメチル-3,5-ヘプタンジオナート)マンガン(III)などの類似化合物は、さまざまな化学反応の触媒として使用されてきました 。クロム(III) 化合物については明示されていませんが、同様の用途がある可能性があります。
単一電子ドナー
同様に、類似化合物は、DNAにおける過剰電子移動研究の単一電子ドナーとして使用されてきました 。これは、クロム(III) 化合物の別の潜在的な用途となる可能性があります。
エナンチオ選択的合成
エナンチオ選択的合成は、類似化合物が使用されてきた別の分野です 。このプロセスは、キラル分子の1つのエナンチオマーを選択的に作成するために使用され、医薬品などの分野で重要です。
ボリル化反応
ボリル化反応は、分子にホウ素基を付加することを含み、類似化合物が触媒として使用されてきました 。これは、多くの有機化合物の合成における重要なステップです。
ヒドロヒドラジン化およびヒドロアジド化
これらは、類似化合物が触媒として使用されてきた、さらに2つのタイプの反応です 。どちらも、分子に窒素含有基を付加することを含みます。
Safety and Hazards
Chromium Tris(2,2,6,6-Tetramethyl-3,5-Heptanedionate) is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .
将来の方向性
作用機序
Target of Action
Similar compounds have been used as precursors in the formation of various materials , suggesting that its targets could be the components of these materials.
Mode of Action
It is known that similar compounds interact with their targets through chemical reactions to form new compounds or materials .
Biochemical Pathways
It is likely that the compound affects the pathways related to the formation of the materials it is used to produce .
Result of Action
It is known that similar compounds can lead to the formation of new materials .
特性
| { "Design of the Synthesis Pathway": "The synthesis of Chromium Tris(2,2,6,6-Tetramethyl-3,5-Heptanedionate) can be achieved through a reaction between Chromium(III) Chloride and 2,2,6,6-Tetramethyl-3,5-Heptanedione in the presence of a base and a suitable solvent.", "Starting Materials": ["Chromium(III) Chloride", "2,2,6,6-Tetramethyl-3,5-Heptanedione", "Base (such as Sodium Hydroxide)", "Solvent (such as Methanol or Ethanol)"], "Reaction": ["Step 1: Dissolve Chromium(III) Chloride in the solvent to form a clear solution", "Step 2: Add the 2,2,6,6-Tetramethyl-3,5-Heptanedione to the solution and stir for several hours", "Step 3: Add the base to the mixture to initiate the reaction", "Step 4: Heat the mixture under reflux for several hours", "Step 5: Cool the mixture and filter the resulting solid product", "Step 6: Wash the solid product with a suitable solvent and dry it under vacuum to obtain Chromium Tris(2,2,6,6-Tetramethyl-3,5-Heptanedionate)"] } | |
| 14434-47-0 | |
分子式 |
C33H57CrO6 |
分子量 |
601.8 g/mol |
IUPAC名 |
chromium(3+);2,2,6,6-tetramethylheptane-3,5-dione |
InChI |
InChI=1S/3C11H19O2.Cr/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H,1-6H3;/q3*-1;+3 |
InChIキー |
JVCUBTDSDFCNLM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Cr] |
正規SMILES |
CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Cr+3] |
製品の起源 |
United States |
Q1: What makes Chromium Tris(2,2,6,6-tetramethyl-3,5-heptanedionate) suitable for producing transparent conductive films?
A1: Chromium Tris(2,2,6,6-tetramethyl-3,5-heptanedionate) is a crucial precursor in the deposition of CuCrO₂ delafossite thin films. [] These films are known for their unique combination of transparency in the visible light spectrum and electrical conductivity. The compound acts as a source of chromium, which, when combined with copper in a controlled manner, forms the desired CuCrO₂ delafossite structure.
Q2: What is the significance of the precursor concentration ratio in the deposition process?
A2: The ratio of Chromium Tris(2,2,6,6-tetramethyl-3,5-heptanedionate) to the copper precursor, Bis[2,2,6,6-tetramethyl-3,5-heptanedionato]copper(II) (Cu(thd)₂), significantly influences the properties of the resulting CuCrO₂ films. Research indicates that a low Cr(thd)₃:Cu(thd)₂ ratio favors the formation of pure delafossite with desirable electrical properties. [] Conversely, higher ratios can lead to the formation of copper oxides alongside CuCrO₂, negatively impacting the film's conductivity. This highlights the importance of precise precursor control in achieving high-quality transparent conductive films.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-nitro-1H-benzo[d]imidazol-5-amine](/img/structure/B576671.png)
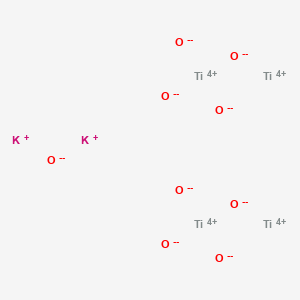


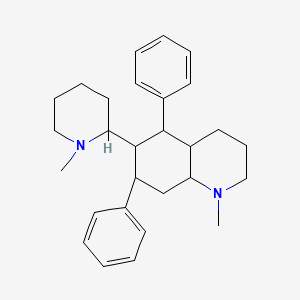

![1-(3-Hydroxy-3'-methoxy[1,1'-biphenyl]-4-yl)ethan-1-one](/img/structure/B576680.png)
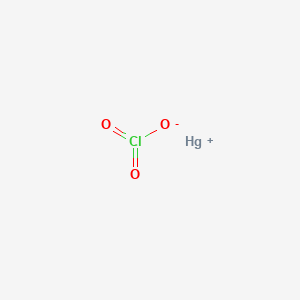


![2-[3-(Dimethylamino)propoxy]-3-pyridinamine](/img/structure/B576686.png)
